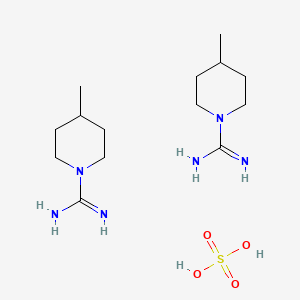

1-Piperazinecarboxamidine, 4-methyl-, hemisulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Piperazinecarboxamidine, 4-methyl-, hemisulfate is a chemical compound with the molecular formula C14H32N6O4S and a molecular weight of 380.51 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Méthodes De Préparation

The synthesis of 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate involves several steps. The synthetic route typically starts with the preparation of 4-methylpiperazine, which is then reacted with appropriate reagents to form the carboxamidine group. The final step involves the formation of the hemisulfate salt. Specific reaction conditions, such as temperature, pressure, and solvents, are optimized to achieve high yields and purity .

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. These methods often incorporate advanced purification techniques, such as crystallization and chromatography, to isolate the desired product .

Analyse Des Réactions Chimiques

1-Piperazinecarboxamidine, 4-methyl-, hemisulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the carboxamidine group to other functional groups, such as amines.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Antiviral Activity

1-Piperazinecarboxamidine derivatives have shown potential as antiviral agents. Research indicates that these compounds can inhibit viral replication through various mechanisms, including interference with viral proteases and other essential enzymes. For instance, certain derivatives have been studied for their effectiveness against human immunodeficiency virus (HIV) and other retroviruses, showcasing their role in antiretroviral therapy .

Cancer Treatment

The compound has been explored for its anticancer properties. Studies suggest that it may act as an inhibitor of specific kinases involved in cancer cell proliferation and survival. The modulation of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells. Notably, research on structurally related compounds has demonstrated their efficacy in preclinical models of cancer .

Neurological Disorders

Research indicates that 1-Piperazinecarboxamidine derivatives may have applications in treating neurological disorders, including anxiety and depression. These compounds are thought to modulate neurotransmitter systems, potentially providing therapeutic benefits similar to those of existing anxiolytics and antidepressants. The modulation of fatty acid amide hydrolase (FAAH) is one proposed mechanism by which these compounds exert their effects .

Table 1: Summary of Biological Activities

Case Study 1: Antiviral Efficacy Against HIV

A study conducted by researchers at a prominent university evaluated the antiviral efficacy of 1-Piperazinecarboxamidine derivatives against HIV in vitro. The results indicated a significant reduction in viral load when treated with specific derivatives, suggesting potential for development into therapeutic agents for HIV treatment.

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving various cancer cell lines, researchers found that certain piperazine derivatives exhibited potent antiproliferative effects. These findings were published in a peer-reviewed journal, highlighting the compound's potential as a lead candidate for further drug development targeting specific cancer types.

Mécanisme D'action

The mechanism of action of 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate involves its interaction with specific molecular targets. The carboxamidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity .

Comparaison Avec Des Composés Similaires

1-Piperazinecarboxamidine, 4-methyl-, hemisulfate can be compared with other similar compounds, such as:

4-Methylpiperidine-1-carboximidamide: This compound shares a similar structure but lacks the hemisulfate group.

N,N-Diethyl-4-methyl-1-piperazinecarboxamide: This compound has a different functional group, leading to distinct chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .

Activité Biologique

1-Piperazinecarboxamidine, 4-methyl-, hemisulfate (CAS Number: 73771-20-7) is a synthetic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C10H18N4O4S

- Molecular Weight : 382.48 g/mol

- Appearance : Colorless crystals

The biological activity of this compound is primarily attributed to its structural features, particularly the carboxamidine and piperazine groups. These functional groups allow the compound to interact with various biological targets through hydrogen bonding and electrostatic interactions, influencing enzyme activity and cellular processes.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against several enzymes, including:

- Trypsin

- Chymotrypsin

These enzymes are crucial for protein digestion, suggesting that the compound may impact metabolic pathways involving protein metabolism.

Antibacterial Activity

This compound has shown promising antibacterial properties. Studies have demonstrated its effectiveness against specific bacterial strains:

- Staphylococcus aureus

- Escherichia coli

Further investigations are required to elucidate the compound's efficacy and mechanisms of action against these pathogens.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at certain concentrations, highlighting its potential as an antibacterial agent. -

Enzyme Activity Modulation :

Another research effort focused on the modulation of trypsin and chymotrypsin activity by this compound. The findings revealed that it could inhibit these enzymes effectively, suggesting potential applications in therapeutic settings where enzyme regulation is beneficial.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is essential:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 4-Methylpiperidine-1-carboximidamide | Similar | Limited antibacterial activity |

| N,N-Diethyl-4-methyl-1-piperazinecarboxamide | Different functional groups | Distinct chemical properties |

The uniqueness of 1-Piperazinecarboxamidine lies in its combination of functional groups that confer specific reactivity and biological activity not found in its analogs.

Propriétés

Numéro CAS |

73771-20-7 |

|---|---|

Formule moléculaire |

C7H17N3O4S |

Poids moléculaire |

239.30 g/mol |

Nom IUPAC |

4-methylpiperidine-1-carboximidamide;sulfuric acid |

InChI |

InChI=1S/C7H15N3.H2O4S/c1-6-2-4-10(5-3-6)7(8)9;1-5(2,3)4/h6H,2-5H2,1H3,(H3,8,9);(H2,1,2,3,4) |

Clé InChI |

HRGPTLPBCMWSSA-UHFFFAOYSA-N |

SMILES |

CC1CCN(CC1)C(=N)N.CC1CCN(CC1)C(=N)N.OS(=O)(=O)O |

SMILES canonique |

CC1CCN(CC1)C(=N)N.OS(=O)(=O)O |

Key on ui other cas no. |

73771-20-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.